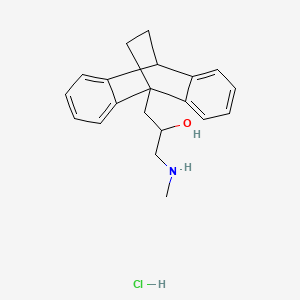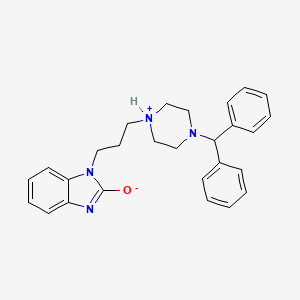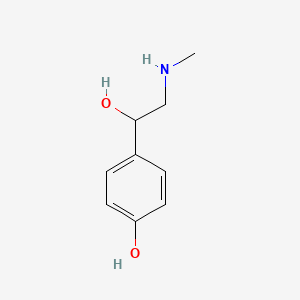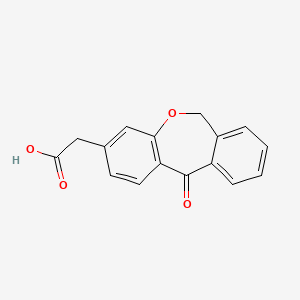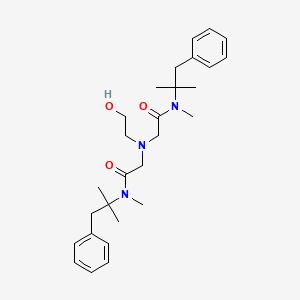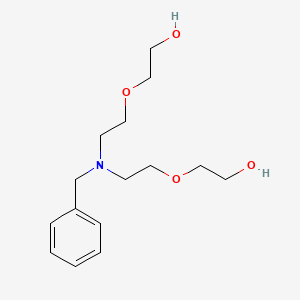
N-Benzyl-N-bis(PEG1-OH)
Übersicht
Beschreibung
N-Benzyl-N-bis(PEG1-OH) is a polyethylene glycol (PEG) derivative that contains a benzyl-protected amine group and hydroxyl functional groups. This compound is primarily used as a PEG linker in various chemical and biological applications. The presence of the benzyl group provides a protective function, while the hydroxyl groups offer sites for further derivatization.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-bis(PEG1-OH) has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
Target of Action
N-Benzyl-N-bis(PEG1-OH) is primarily used as a linker in the field of drug delivery . Its primary targets are proteins and biotin , to which it can be conjugated for various applications .
Mode of Action
The compound interacts with its targets through conjugation . The alcohol groups present in N-Benzyl-N-bis(PEG1-OH) can be derivatized to various activated functional groups, enabling it to bind to proteins and biotin .
Pharmacokinetics
The pharmacokinetics of N-Benzyl-N-bis(PEG1-OH) would largely depend on the molecules it is conjugated with. The presence of the hydrophilic peg linker and tertiary amine spacer in the compound drastically increases its water solubility , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of N-Benzyl-N-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its water solubility suggests that it may be more effective in aqueous environments . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-bis(PEG1-OH) typically involves the reaction of benzylamine with polyethylene glycol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The benzyl group acts as a protecting group for the amine, preventing unwanted side reactions during the synthesis process.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-bis(PEG1-OH) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-bis(PEG1-OH) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be removed via hydrogenolysis, converting it to a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenolysis.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-bis(PEG2-OH): Contains an additional ethylene glycol unit, offering increased flexibility and solubility.
N-Benzyl-N-bis(PEG3-OH): Contains two additional ethylene glycol units, further enhancing its properties.
N-Benzyl-N-bis(PEG4-OH): Contains three additional ethylene glycol units, providing even greater flexibility and solubility.
Uniqueness
N-Benzyl-N-bis(PEG1-OH) is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its benzyl-protected amine group and hydroxyl functional groups offer versatility in chemical modifications, making it a valuable tool in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
2-[2-[benzyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c17-8-12-19-10-6-16(7-11-20-13-9-18)14-15-4-2-1-3-5-15/h1-5,17-18H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHHHXUOMCTWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




